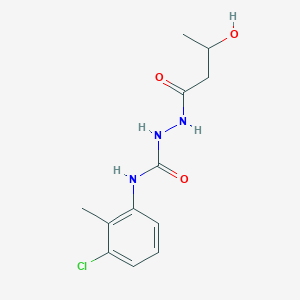![molecular formula C10H13N3O4 B4113526 methyl 2-{[(3-methoxyphenyl)amino]carbonyl}hydrazinecarboxylate](/img/structure/B4113526.png)
methyl 2-{[(3-methoxyphenyl)amino]carbonyl}hydrazinecarboxylate
説明
Methyl 2-{[(3-methoxyphenyl)amino]carbonyl}hydrazinecarboxylate, also known as MMH, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a hydrazine derivative that has been synthesized through a specific process. MMH has been used in various fields of research such as medicinal chemistry, pharmacology, and biochemistry due to its potential applications in drug discovery and development.
作用機序
The mechanism of action of methyl 2-{[(3-methoxyphenyl)amino]carbonyl}hydrazinecarboxylate is not fully understood. However, it is believed that methyl 2-{[(3-methoxyphenyl)amino]carbonyl}hydrazinecarboxylate acts as a carbonylating agent that can react with various nucleophiles such as amines and alcohols. methyl 2-{[(3-methoxyphenyl)amino]carbonyl}hydrazinecarboxylate has been shown to react with various amino acids and peptides, leading to the formation of carbamates and ureas. methyl 2-{[(3-methoxyphenyl)amino]carbonyl}hydrazinecarboxylate has also been shown to react with DNA, leading to the formation of adducts.
Biochemical and Physiological Effects:
methyl 2-{[(3-methoxyphenyl)amino]carbonyl}hydrazinecarboxylate has been shown to have various biochemical and physiological effects. methyl 2-{[(3-methoxyphenyl)amino]carbonyl}hydrazinecarboxylate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. methyl 2-{[(3-methoxyphenyl)amino]carbonyl}hydrazinecarboxylate has also been shown to inhibit the growth of various cancer cell lines. methyl 2-{[(3-methoxyphenyl)amino]carbonyl}hydrazinecarboxylate has been shown to induce apoptosis, a programmed cell death, in cancer cells. methyl 2-{[(3-methoxyphenyl)amino]carbonyl}hydrazinecarboxylate has also been shown to have anti-inflammatory properties.
実験室実験の利点と制限
The advantages of using methyl 2-{[(3-methoxyphenyl)amino]carbonyl}hydrazinecarboxylate in lab experiments are its unique properties and potential applications in drug discovery and development. methyl 2-{[(3-methoxyphenyl)amino]carbonyl}hydrazinecarboxylate has been shown to be a versatile compound that can react with various nucleophiles and can be used as a scaffold for the design and synthesis of potential drugs. The limitations of using methyl 2-{[(3-methoxyphenyl)amino]carbonyl}hydrazinecarboxylate in lab experiments are its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
将来の方向性
There are several future directions for the research on methyl 2-{[(3-methoxyphenyl)amino]carbonyl}hydrazinecarboxylate. One direction is the development of new synthetic methods for methyl 2-{[(3-methoxyphenyl)amino]carbonyl}hydrazinecarboxylate that are more efficient and environmentally friendly. Another direction is the design and synthesis of new compounds based on methyl 2-{[(3-methoxyphenyl)amino]carbonyl}hydrazinecarboxylate that have improved pharmacological properties. Additionally, the potential applications of methyl 2-{[(3-methoxyphenyl)amino]carbonyl}hydrazinecarboxylate in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease should be further explored.
科学的研究の応用
Methyl 2-{[(3-methoxyphenyl)amino]carbonyl}hydrazinecarboxylate has been used in various scientific research applications. One of the main applications of methyl 2-{[(3-methoxyphenyl)amino]carbonyl}hydrazinecarboxylate is in medicinal chemistry. methyl 2-{[(3-methoxyphenyl)amino]carbonyl}hydrazinecarboxylate has been used as a starting material for the synthesis of various biologically active compounds. methyl 2-{[(3-methoxyphenyl)amino]carbonyl}hydrazinecarboxylate has also been used as a scaffold for the design and synthesis of potential drugs for various diseases such as cancer, diabetes, and Alzheimer's disease.
特性
IUPAC Name |
methyl N-[(3-methoxyphenyl)carbamoylamino]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c1-16-8-5-3-4-7(6-8)11-9(14)12-13-10(15)17-2/h3-6H,1-2H3,(H,13,15)(H2,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUWOWSGTMQHSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NNC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(3-methoxyphenyl)carbamoyl]hydrazinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-chlorophenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-4-methoxybenzenesulfonamide](/img/structure/B4113450.png)

![N~1~-(2,3-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4113465.png)
![methyl 4-ethyl-2-({[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4113471.png)
![7-bromo-1-(3,4-dimethoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4113479.png)
![N-(2,4-dimethoxyphenyl)-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4113481.png)
![2-({4-allyl-5-[(benzylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4113482.png)
![2-{[(2-bromobenzyl)thio]acetyl}-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4113502.png)
![2-{2-chloro-4-[(isobutylamino)sulfonyl]phenoxy}-N-(2-ethylphenyl)acetamide](/img/structure/B4113504.png)
![1-[3-ethoxy-4-(pentyloxy)phenyl]-7-fluoro-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4113508.png)
![N-cyclohexyl-2-{[4-(4-methoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4113511.png)
![dimethyl 2-({4-[(phenylthio)methyl]benzoyl}amino)terephthalate](/img/structure/B4113518.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[({[1-(tetrahydro-2-furanyl)ethyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4113521.png)